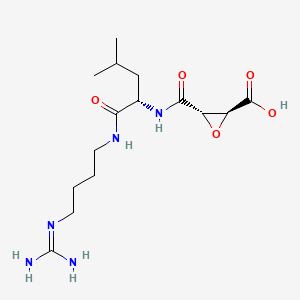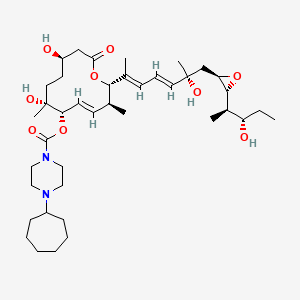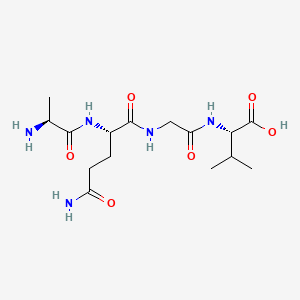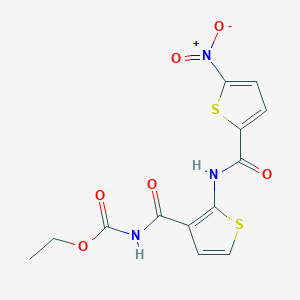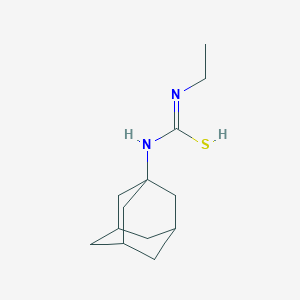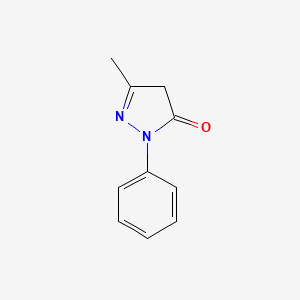
エダラボン
概要
説明
エダラボンは、化学的には5-メチル-2-フェニル-4H-ピラゾール-3-オンとして知られる、神経保護作用を持つ新規抗酸化化合物です。当初は日本で急性脳梗塞の治療のために開発され、その後筋萎縮性側索硬化症(ALS)の治療に臨床的に応用されました。 エダラボンは、ALSや脳虚血などの神経疾患に関与するフリーラジカルを消去することによって作用します .
2. 製法
エダラボンは、さまざまな方法で合成できます。一般的な合成経路の1つは、フェニルヒドラジンと酢酸エチルの反応です。 この反応は、フェニルヒドラジンの最も障害の少ない窒素原子が酢酸エチルのケトン部分への求核攻撃によって進行し、次にエステルとフェニルヒドラジンの2番目の窒素原子を含む環状化が続きます . 反応条件は通常、0〜78℃の温度で1〜16時間、エタノールまたはメタノールを溶媒として用い、高効率でエダラボンが生成されます .
エダラボンの工業生産方法は、しばしば同様の合成経路に従いますが、規模が大きく、収率と純度が最適化されています。 マイクロ波支援合成も報告されており、より効率的で環境に優しいアプローチを提供します .
作用機序
エダラボンは、主にその抗酸化作用によって効果を発揮します。 ヒドロキシルラジカルや過酸化ニトロソラジカルなどの活性酸素種を捕捉し、これらは酸化ストレスや神経損傷に関与しています . ALSにおける正確な作用機序は完全に解明されていませんが、エダラボンは細胞膜の酸化損傷を防止することによって治療効果を媒介すると考えられています .
エダラボンはまた、グリア細胞株由来神経栄養因子(GDNF)受容体RETとGDNF/RET神経栄養シグナル伝達経路を活性化し、神経保護効果をもたらし、神経細胞の長期生存をサポートします . この機序は、神経変性疾患の治療におけるその可能性を強調しています。
科学的研究の応用
Edaravone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat acute ischemic stroke and ALS due to its neuroprotective and antioxidant properties . Research has also explored its potential in treating other neurodegenerative diseases, such as Alzheimer’s disease and neuropathic pain .
In chemistry, edaravone is studied for its free radical scavenging abilities and its role in preventing lipid peroxidation . Its antioxidant properties make it a valuable compound for research into oxidative stress and related cellular damage.
In industry, edaravone’s applications extend to the development of pharmaceuticals and therapeutic agents. Its ability to protect against oxidative stress has implications for the treatment of various cardiovascular diseases and conditions involving inflammation .
生化学分析
Biochemical Properties
Edaravone plays a crucial role in biochemical reactions by scavenging free radicals, particularly hydroxyl radicals and peroxynitrite radicals . It interacts with several biomolecules, including enzymes and proteins. For instance, Edaravone has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS), thereby reducing the production of nitric oxide, a reactive molecule that can contribute to oxidative stress . Additionally, Edaravone interacts with glutathione peroxidase 4 (GPX4) and system Xc-light chain (xCT), which are involved in the anti-ferroptosis pathway .
Cellular Effects
Edaravone exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to protect against oxidative damage by scavenging free radicals and reducing lipid peroxidation . Edaravone also influences cell signaling pathways, such as the GDNF/RET neurotrophic signaling pathway, which supports neuron survival and maturation . Furthermore, Edaravone has been shown to modulate gene expression, including upregulating anti-inflammatory cytokines like IL-10 and IL-13, and downregulating pro-inflammatory cytokines . These actions collectively contribute to its neuroprotective effects.
Molecular Mechanism
At the molecular level, Edaravone exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cell membranes and other cellular components . Edaravone also inhibits the chain oxidation of lipids by transferring electrons from its anion to peroxyl radicals . Additionally, Edaravone modulates the expression of various proteins involved in oxidative stress and inflammation, such as GPX4, ACSL4, and 5-LOX, which are critical for maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Edaravone have been observed to change over time. Studies have shown that Edaravone remains stable and effective in reducing oxidative stress and neuronal damage in both in vitro and in vivo models . Long-term administration of Edaravone has been associated with sustained neuroprotective effects, including improved motor function and reduced neuronal degeneration . The stability and efficacy of Edaravone can be influenced by factors such as dosage and administration frequency.
Dosage Effects in Animal Models
The effects of Edaravone vary with different dosages in animal models. In mice, a daily dose of 40 mg/kg has been shown to provide significant neuroprotective effects, including reduced oxidative stress and improved motor function . Higher doses may lead to adverse effects, such as increased oxidative stress and neuronal damage . It is important to determine the optimal dosage to maximize the therapeutic benefits of Edaravone while minimizing potential toxicity.
Metabolic Pathways
Edaravone is involved in several metabolic pathways, including its metabolism to a sulfate conjugate and a glucuronide conjugate . These metabolites are not pharmacologically active and are primarily excreted in the urine . The glucuronide conjugation of Edaravone involves multiple uridine diphosphate glucuronosyltransferase (UGT) isoforms, such as UGT1A1, UGT1A6, and UGT2B7 . Additionally, Edaravone has been shown to influence metabolic pathways related to oxidative stress and inflammation, such as the Sirt1/Nrf2/HO-1/Gpx4 pathway .
Transport and Distribution
Edaravone is transported and distributed within cells and tissues through various mechanisms. After intravenous administration, Edaravone has a mean volume of distribution of 63.1 L, indicating substantial tissue distribution . It readily crosses the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system . Edaravone is also bound to human serum proteins, mainly albumin, which facilitates its transport in the bloodstream .
Subcellular Localization
Edaravone’s subcellular localization plays a crucial role in its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm and mitochondria . In the mitochondria, Edaravone modulates the expression of proteins involved in oxidative stress and ferroptosis, such as GPX4 and ACSL4 . This localization is essential for its ability to protect cells from oxidative damage and maintain cellular homeostasis.
準備方法
Edaravone can be synthesized through various methods. One common synthetic route involves the reaction of phenyl hydrazine with ethyl acetoacetate. This reaction proceeds through a regioselective nucleophilic attack of the least hindered nitrogen atom of phenyl hydrazine on the ketone moiety of ethyl acetoacetate, followed by intramolecular cyclization involving the ester and the second nitrogen atom of phenyl hydrazine . The reaction conditions typically involve the use of ethanol or methanol as solvents at temperatures ranging from 0 to 78°C for 1 to 16 hours, yielding edaravone with high efficiency .
Industrial production methods for edaravone often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave-assisted synthesis has also been reported, providing a more efficient and environmentally friendly approach .
化学反応の分析
エダラボンは、主にその抗酸化作用に関与するさまざまな化学反応を起こします。 過酸化ニトロソと反応して、主要生成物として4-NO-エダラボンを、副生成物として4-NO2-エダラボンを生成します . この化合物も酸化反応を起こし、3-メチル-1-フェニル-2-ピラゾリン-4,5-ジオン(4-オキソエダラボン)とその水和物、2-オキソ-3-(フェニルヒドラゾノ)ブタン酸を生成します . これらの反応は、エダラボンが活性酸素種を捕捉して酸化ストレスから保護できることを示しています。
これらの反応で使用される一般的な試薬には、過酸化ニトロソとさまざまな酸化剤が含まれます。 これらの反応から生成される主な生成物は、一般的には、ニトロ基やオキソ基などの官能基が修飾されたエダラボンの誘導体です .
4. 科学研究への応用
エダラボンは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を持っています。 医学では、神経保護作用と抗酸化作用があるため、急性虚血性脳卒中とALSの治療に使用されます . 研究では、アルツハイマー病や神経障害性疼痛などの他の神経変性疾患の治療における可能性も探求されています .
化学では、エダラボンはフリーラジカル捕捉能力と脂質過酸化防止における役割について研究されています . その抗酸化作用により、酸化ストレスや関連する細胞損傷の研究にとって貴重な化合物となっています。
産業では、エダラボンの用途は、医薬品および治療薬の開発にまで及びます。 酸化ストレスから保護する能力は、さまざまな心血管疾患や炎症に関わる状態の治療に影響を与えます .
類似化合物との比較
エダラボンは、ビタミンEやビタミンCなどの他の抗酸化化合物と比較することができます。 ビタミンEは脂溶性で、ビタミンCは水溶性ですが、エダラボンは両親媒性を示し、脂溶性と水溶性の両方のペルオキシルラジカルを捕捉できます . このユニークな特性により、抗酸化剤としての有効性が向上します。
類似の化合物には以下が含まれます。
ビタミンE(トコフェロール): 細胞膜を酸化損傷から保護する脂溶性抗酸化剤。
ビタミンC(アスコルビン酸): 水性環境における酸化ストレスから保護する水溶性抗酸化剤。
N-アセチルシステイン: 重要な細胞内抗酸化剤であるグルタチオンの前駆体。
エダラボンは、脂溶性と水溶性の両方のラジカルを標的とする能力に加えて、神経保護シグナル伝達経路により、これらの他の抗酸化剤とは異なり、治療の可能性が強調されています .
特性
IUPAC Name |
5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUYTUMUWHWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | edaravone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Edaravone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021130 | |
| Record name | 1-Phenyl-3-methyl-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992), White solid; [Merck Index] Light yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Methyl-1-phenyl-2-pyrazolin-5-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3236 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
549 °F at 105 mmHg (NTP, 1992), 191 °C @ 17 MM HG; 287 °C @ 105 MM HG | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Edaravone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER | |
| Record name | SID855774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), LESS THAN 0.01 MM @ 20 °C | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Oxidative stress and reactive oxygen species (ROS) production have been implicated in various neurological disorders, such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia. Oxidative stress caused by excess ROS damages endothelial cells in the cerebral vasculature as well as neuronal cell membranes, leading to neuronal cell death. Edaravone is a free radical scavenger that scavenges and suppresses the generation of hydroxyl radicals and peroxynitrite radicals. The exact mechanism of action of edaravone in ALS has not been fully elucidated; however, edaravone is thought to mediate therapeutic effects via its antioxidant properties. Since oxidative stress has been implicated in the pathophysiology of ALS and cerebral ischemia, inhibiting lipid peroxidation, suppressing endothelial cell damage induced by lipid peroxides, and scavenging free radicals may lead to neuroprotective effects. Edaravone has no effect on superoxide production. It is suggested that edaravone may also possess anti-inflammatory properties, as it inhibited neutrophil activation and suppressed inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) expression in animal models. It was also shown to ameliorate ROS-induced inflammatory oxidative stress after ischemic brain reperfusion. | |
| Record name | Edaravone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
MONOCLINIC PRISMS FROM WATER, WHITE POWDER OR CRYSTALS | |
CAS No. |
89-25-8; 19735-89-8, 89-25-8 | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Edaravone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edaravone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edaravone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | edaravone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norphenazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norphenazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norphenazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-3-methyl-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDARAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S798V6YJRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
261 to 266 °F (NTP, 1992), 127 °C | |
| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20900 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Edaravone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Edaravone?
A1: Edaravone is a potent free radical scavenger. It exerts neuroprotective effects by scavenging hydroxyl radicals (.OH) and inhibiting lipid peroxidation, both .OH-dependent and .OH-independent. [] This protects cells from oxidative stress, a major contributor to secondary injury in conditions like cerebral ischemia.
Q2: How does Edaravone's antioxidant activity differ from Vitamin C and Vitamin E?
A2: While both Vitamin C and Vitamin E exhibit antioxidant properties, Edaravone demonstrates a broader spectrum of activity. It can inhibit lipid peroxidation induced by both water-soluble and lipid-soluble peroxyl radicals, unlike Vitamin C (primarily water-soluble) and Vitamin E (primarily lipid-soluble). []
Q3: Does Edaravone interact with peroxynitrite, and if so, what are the products?
A3: Yes, Edaravone reacts with peroxynitrite to yield 4-NO-edaravone as the major product and 4-NO2-edaravone as a minor product. [] This reaction does not appear to involve free radicals, differentiating it from Edaravone’s interactions with other reactive oxygen species.
Q4: How does Edaravone affect the expression of Bcl-2 and Bax proteins in retinal ischemia-reperfusion injury?
A4: Studies in rats indicate that Edaravone treatment upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax in retinal ganglion cells following ischemia-reperfusion injury. This shift in the Bcl-2/Bax ratio suggests a protective effect against neuronal apoptosis. []
Q5: Does Edaravone affect autophagy?
A5: Research suggests that Edaravone can modulate autophagy. In a study on busulfan-induced azoospermia in mice, Edaravone treatment significantly reduced the expression of autophagy-related genes caspase-3, Beclin-1, and ATG-7. []
Q6: Can Edaravone affect the blood-brain barrier (BBB) following injury?
A6: Edaravone has demonstrated a protective effect on the BBB. In rat models of focal ischemia-reperfusion, Edaravone attenuated the exacerbation of cortical edema, suggesting an ability to mitigate oxidative damage to the BBB. []
Q7: What is the molecular formula and weight of Edaravone?
A7: The molecular formula of Edaravone is C10H10N2O, and its molecular weight is 174.20 g/mol.
Q8: Are there any studies on the stability of Edaravone under various conditions?
A8: While the provided research highlights the clinical use of Edaravone, it lacks detailed information regarding its stability under different environmental conditions. Further investigation into this aspect is necessary.
Q9: Does race affect the pharmacokinetics of oral Edaravone?
A11: A study comparing Japanese and White subjects found no significant effect of race on the pharmacokinetic parameters of oral Edaravone. []
Q10: What are the primary clinical applications of Edaravone?
A12: Edaravone is currently approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). [] Research also explores its potential in other neurological conditions where oxidative stress plays a role.
Q11: How does Edaravone compare to sodium ozagrel in treating acute ischemic stroke?
A14: The EDO trial, a multicenter randomized open-label trial, compared Edaravone to sodium ozagrel (a thromboxane A2 synthase inhibitor) in patients with acute noncardioembolic ischemic stroke. The study concluded that Edaravone was not inferior to sodium ozagrel in improving patient outcomes as assessed by the modified Rankin Scale at 3 months. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)
![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)
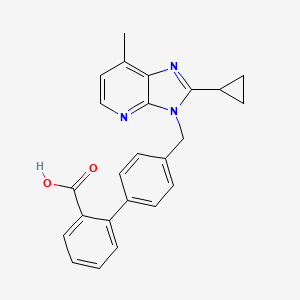
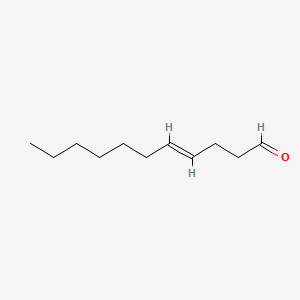
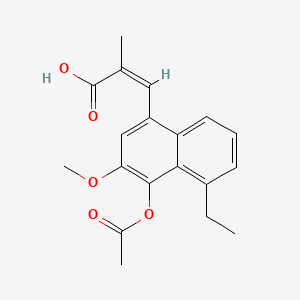
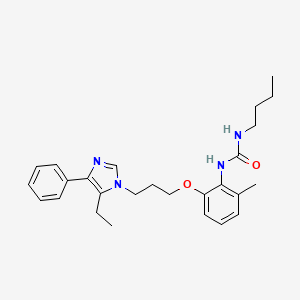
![4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1671023.png)
